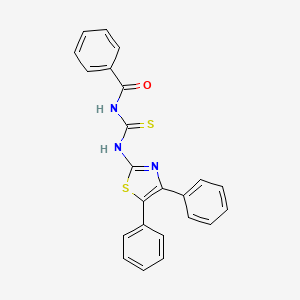

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions . Another compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of the resulting benzimidazole-based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction and further examined by Hirshfeld surface analysis . Another study reported the crystal structures of N-[(4-phenylthiazol-2-yl)-carbamothioyl]benzamide and N-{[4-(4-bromo-phenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the title compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound N-[(4-Cyanophenyl)carbamothioyl]benzamide has a molecular weight of 281.34 and a boiling point of 168-172°C .Scientific Research Applications

Antimicrobial Activity

“N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide” derivatives have been synthesized and evaluated for their antimicrobial properties . These compounds demonstrated potent antifungal activity and moderate antibacterial activity against both sensitive and resistant bacterial strains. In silico studies also revealed good binding affinity against specific microbial targets.

Anti-Inflammatory Potential

The same derivatives exhibited good anti-inflammatory activity . This property is crucial for managing inflammatory conditions and may have implications in drug development.

Anticancer Investigations

While specific studies on this compound are limited, thiazole derivatives, in general, have shown promise as anticancer agents . Further research could explore the potential of “1-BENZOYL-3-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)THIOUREA” in cancer therapy.

Drug Design and Optimization

Thiazoles serve as essential building blocks in medicinal chemistry. Researchers can modify the structure of “1-BENZOYL-3-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)THIOUREA” to create novel molecules with specific pharmacological activities . These modifications could lead to optimized drug candidates.

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been reported to exhibit antibacterial and anti-inflammatory activities, suggesting that they may target bacterial cells and inflammatory pathways.

Mode of Action

Thiazole derivatives have been reported to exhibit antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The antibacterial behavior of the drug–peptide complex indicates a distinctive mode of action .

Biochemical Pathways

Thiazole derivatives have been reported to exhibit anti-inflammatory properties . The key mechanism of action of anti-inflammatory drugs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Pharmacokinetics

In silico studies of similar compounds have indicated good oral bioavailability .

Result of Action

Thiazole derivatives have been reported to exhibit antibacterial and anti-inflammatory activities, suggesting that they may have a significant impact on bacterial cells and inflammatory pathways.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, the compound N-[(4-Cyanophenyl)carbamothioyl]benzamide has been assigned the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335, and the precautionary statements include P261, P271, and P280 .

Future Directions

properties

IUPAC Name |

N-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3OS2/c27-21(18-14-8-3-9-15-18)25-22(28)26-23-24-19(16-10-4-1-5-11-16)20(29-23)17-12-6-2-7-13-17/h1-15H,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYUTQCAEPITCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2844476.png)

![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)

![4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2844488.png)

![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)

![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)

![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)

![(4-(3-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2844496.png)

![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea](/img/structure/B2844499.png)